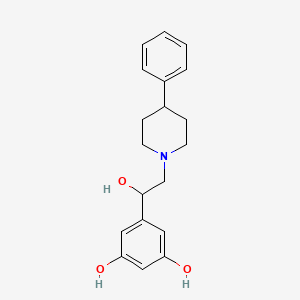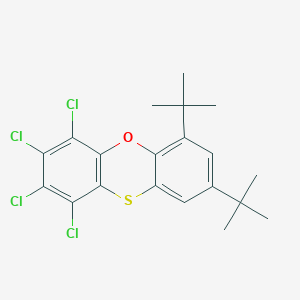
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a carboxylic acid group at position 3, a methyl group at position 1, and a phenylethynyl group at position 4, with the carboxylic acid group esterified with a methyl group.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the phenylethynyl group: This step involves the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Esterification: The carboxylic acid group at position 3 is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester include:
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenyl)-, methyl ester: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(ethynyl)-, methyl ester: Lacks the phenyl group, which may affect its stability and interaction with molecular targets.
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, ethyl ester: Has an ethyl ester instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79229-73-5 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
methyl 1-methyl-4-(2-phenylethynyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-16-10-12(13(15-16)14(17)18-2)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChI-Schlüssel |
UVDLLVFNDYMFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)OC)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



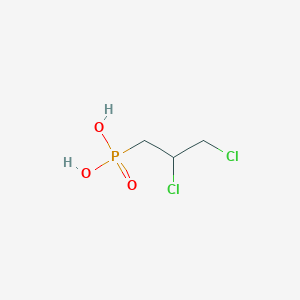


![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)

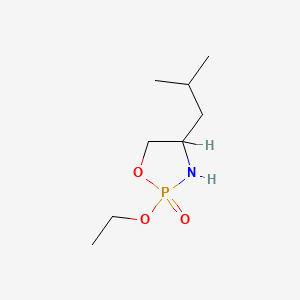
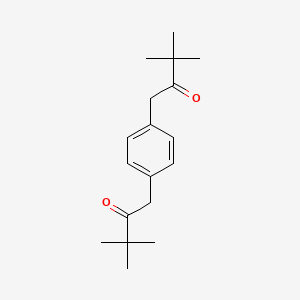
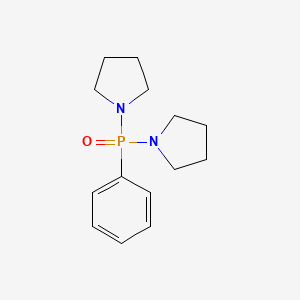
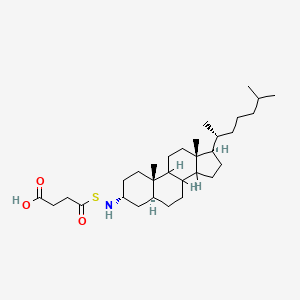
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
